molecular formula C23H14N4O6S B2962793 Auten-67 CAS No. 1783800-77-0

Auten-67

Cat. No.: B2962793
CAS No.: 1783800-77-0
M. Wt: 474.4 g/mol
InChI Key: FSAINSJUQREKEK-UHFFFAOYSA-N
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Description

Autophagy enhancer 67, commonly known as Auten-67, is a small-molecule compound identified for its ability to enhance autophagy, a cellular degradation process. Autophagy is crucial for maintaining cellular homeostasis by eliminating damaged cellular components. This compound has shown significant potential in promoting longevity, protecting neurons from stress-induced cell death, and restoring behavior in models of neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Auten-67 is synthesized through a series of chemical reactions involving specific reagents and conditions. The detailed synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale purification techniques. The production process is designed to ensure consistency, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Auten-67 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties .

Scientific Research Applications

Auten-67 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study autophagy and related cellular processes.

    Biology: Investigated for its role in promoting cellular health and longevity.

    Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, cancer, and age-related pathologies.

    Industry: Utilized in the development of new drugs and therapeutic strategies.

Mechanism of Action

Auten-67 enhances autophagy by inhibiting specific phosphatases, such as myotubularin-related phosphatase 14. This inhibition promotes the formation of autophagic membrane structures, leading to increased autophagic flux. The compound targets molecular pathways involved in cellular degradation and stress response, thereby exerting its neuroprotective and anti-aging effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Auten-67

This compound is unique in its specific inhibition of myotubularin-related phosphatase 14, which directly enhances autophagic flux without the upstream side effects seen with other autophagy inducers. This specificity makes this compound a promising candidate for therapeutic applications with minimal side effects .

Properties

IUPAC Name

N-[3-(benzimidazol-1-yl)-1,4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N4O6S/c28-22-16-5-1-2-6-17(16)23(29)21(26-13-24-18-7-3-4-8-19(18)26)20(22)25-34(32,33)15-11-9-14(10-12-15)27(30)31/h1-13,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAINSJUQREKEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C=NC4=CC=CC=C43)NS(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401046401
Record name N-[3-(Benzimidazol-1-yl)-1,4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401046401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783800-77-0, 301154-74-5
Record name Auten-67
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1783800770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(Benzimidazol-1-yl)-1,4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401046401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AUTEN-67
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G53CH4RJ72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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